molecular formula C13H13F3N2O B13866688 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile

4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile

Cat. No.: B13866688
M. Wt: 270.25 g/mol
InChI Key: FIKKEKZNPDJZIW-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a trifluoromethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring and the benzonitrile moiety. One common method involves the reaction of 4-bromobenzonitrile with piperidine under basic conditions to form the intermediate 4-(Piperidin-4-yl)benzonitrile. This intermediate is then reacted with trifluoromethoxy reagents to introduce the trifluoromethoxy group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzonitrile moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions[2][2].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethoxy group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of target proteins, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the piperidine ring and the trifluoromethoxy group, which confer distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C13H13F3N2O

Molecular Weight

270.25 g/mol

IUPAC Name

4-piperidin-4-yl-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)19-12-7-10(1-2-11(12)8-17)9-3-5-18-6-4-9/h1-2,7,9,18H,3-6H2

InChI Key

FIKKEKZNPDJZIW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C(C=C2)C#N)OC(F)(F)F

Origin of Product

United States

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